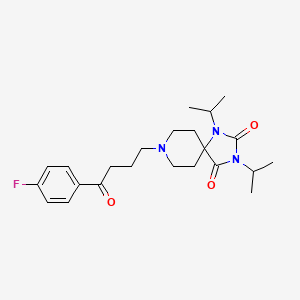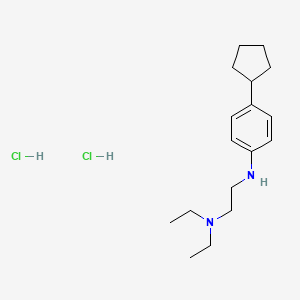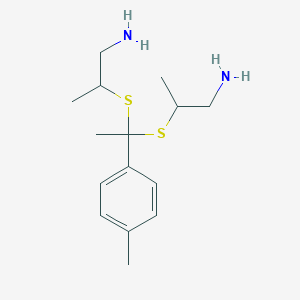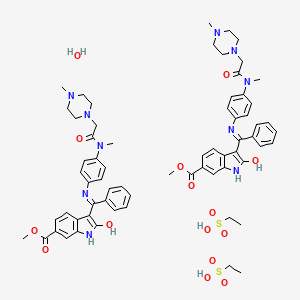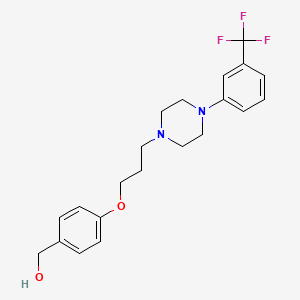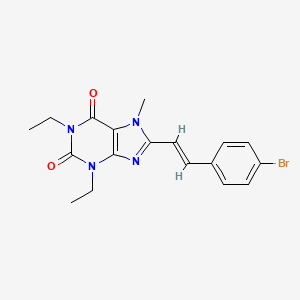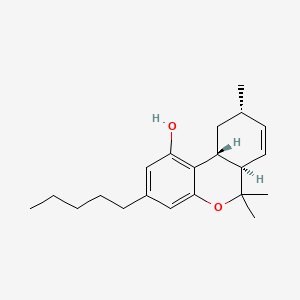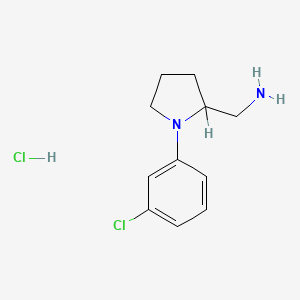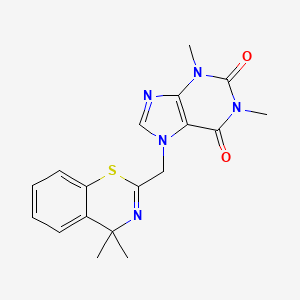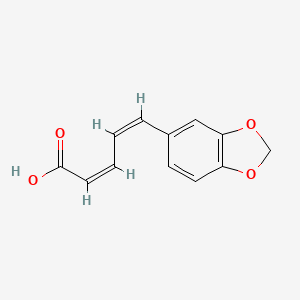
Chavicinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chavicinic acid is a naturally occurring compound found in black pepper (Piper nigrum) and other pepper varieties. It is an isomer of piperic acid and is known for its pungent taste. The molecular formula of this compound is C12H10O4, and it has a molecular weight of 218.2054 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chavicinic acid can be synthesized through the reaction of piperidine with the corresponding acid chlorides. This process involves the formation of isomeric mixtures, which can be separated using chromatographic techniques . Another method involves the UV irradiation of piperine, which produces isochavicine, a geometric isomer of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as black pepper. The concentrated mother liquors from an ethanolic extract of Piper nigrum, after removal of successive crops of piperine, furnish this compound through crystallization and chromatographic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Chavicinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and other geometric isomers .
Wissenschaftliche Forschungsanwendungen
Chavicinic acid has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Wirkmechanismus
Chavicinic acid is similar to other compounds such as piperic acid and isothis compound. it is unique in its geometric configuration and specific biological activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
495-89-6 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2- |
InChI-Schlüssel |
RHBGITBPARBDPH-CCAGOZQPSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C/C(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


